molecular formula C9H12O B14389158 (1R)-Hexahydro-1,5-methanopentalen-4(1H)-one CAS No. 87507-35-5

(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one

Cat. No.: B14389158
CAS No.: 87507-35-5
M. Wt: 136.19 g/mol
InChI Key: RLAUOBWGPFGPOW-NIYQRSRNSA-N
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Description

(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Hexahydro-1,5-methanopentalen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable ketone to form the desired bicyclic structure. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-Hexahydro-1,5-methanopentalen-4(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-Hexahydro-1,5-methanopentalen-4(1H)-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

87507-35-5

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(6R)-tricyclo[4.2.1.03,7]nonan-2-one

InChI

InChI=1S/C9H12O/c10-9-6-3-5-1-2-7(9)8(5)4-6/h5-8H,1-4H2/t5-,6?,7?,8?/m1/s1

InChI Key

RLAUOBWGPFGPOW-NIYQRSRNSA-N

Isomeric SMILES

C1CC2C3[C@H]1CC(C3)C2=O

Canonical SMILES

C1CC2C3C1CC(C3)C2=O

Origin of Product

United States

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